molecular formula C7H11ClO3 B3044655 Butanoic acid, 3-oxo-, 3-chloropropyl ester CAS No. 100304-79-8

Butanoic acid, 3-oxo-, 3-chloropropyl ester

Cat. No. B3044655
M. Wt: 178.61 g/mol
InChI Key: PRMNESORVLFXBR-UHFFFAOYSA-N
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Patent
US04895846

Procedure details

3-Chloropropanol (47.3 g, 0.50 mole) and a catalytic amount of triethylamine at 65° C. were treated dropwise with 42 g (0.50 mole) of diketene. After the addition was complete, the reaction was stirred at 65° C. for an additional hour. Distillation of the residue furnished 72.9 g (82%) of product as a clear liquid, b.p. 78°-85° C. at 150 mm. Additional Formula II intermediates can be prepared by modifications of the above examples which would be understood by one skilled in the art of organic chemical synthesis.
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>C(N(CC)CC)C>[C:9]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])(=[O:10])[CH2:8][C:7]([CH3:6])=[O:11]

Inputs

Step One
Name
Quantity
47.3 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
42 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 65° C. for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 72.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.